molecular formula C14H11N3OS B2592187 1-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone CAS No. 671200-69-4

1-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone

Cat. No. B2592187
CAS RN: 671200-69-4
M. Wt: 269.32
InChI Key: SJTGXXJHHAEOCA-UHFFFAOYSA-N
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Description

“1-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These compounds have been synthesized as potential antiviral and antimicrobial agents . Some of the synthesized compounds exhibited cytotoxicity at concentration 160 μg/ml .


Synthesis Analysis

The synthesis of these compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction mixture was stirred overnight .


Molecular Structure Analysis

The molecular structure of these compounds was confirmed by different spectral data and elemental analyses .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds include a melting point of 328–330 °C . The IR (KBr) values are 3,375, 3,100 (2NH), 1,701 (C=O) . The 1 H NMR (DMSO- d 6) values are δ = 7.18–7.69 (m, 12H, Ar–H), 7.71 (s, 1H, pyridine-H), 8.21 (s, 1H, = CH), 11.80 (br.s, 2H, 2NH, D 2 O-exchangeable) . The 13 C NMR (DMSO- d 6) values are δ = 111.27, 120.48, 122.88, 123.0, 126.34, 127.50, 129.58, 131.02, 131.47, 135.48, 137.48, 138.04, 148.25, 148.98, 151.75, 155.45, 158.78, 159.61, 162.01, 164.42 .

Future Directions

The future directions for the research on these compounds could include further exploration of their potential as antiviral and antimicrobial agents . Additionally, more studies could be conducted to understand their mechanism of action .

Mechanism of Action

Target of Action

The primary targets of 1-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that these compounds may interact with a variety of biological targets.

Mode of Action

The exact mode of action of 1-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone It is known that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core, a structural feature of this compound, can make specific interactions with different target receptors .

Biochemical Pathways

The specific biochemical pathways affected by 1-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone Based on the reported pharmacological activities of similar compounds, it can be inferred that this compound may influence a variety of biochemical pathways related to its potential targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

The molecular and cellular effects of 1-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone Based on the reported pharmacological activities of similar compounds, it can be inferred that this compound may have a variety of effects at the molecular and cellular level .

properties

IUPAC Name

1-phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c18-12(11-6-2-1-3-7-11)10-19-14-16-15-13-8-4-5-9-17(13)14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTGXXJHHAEOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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